molecular formula C15H25BN2O4 B2809862 (3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid CAS No. 1251760-88-9

(3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid

Cat. No.: B2809862
CAS No.: 1251760-88-9
M. Wt: 308.19
InChI Key: CSVIYKNHXBBYIU-UHFFFAOYSA-N
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Description

(3-(Ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with ethoxycarbonyl, ethyl, and methyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of ethyl acetoacetate with hydrazine to form the pyrazole ring, which is then functionalized with ethoxycarbonyl, ethyl, and methyl groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: (3-(Ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.

    Oxidation: Formation of alcohols or ketones.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(3-(Ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid largely depends on the specific reaction or application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological applications, the boronic acid group can interact with enzymes or other biomolecules, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Uniqueness: The unique combination of the pyrazole ring and the boronic acid group in this compound provides distinct reactivity and selectivity in chemical reactions. The presence of ethoxycarbonyl, ethyl, and methyl groups further enhances its versatility in synthetic applications.

Properties

CAS No.

1251760-88-9

Molecular Formula

C15H25BN2O4

Molecular Weight

308.19

IUPAC Name

ethyl 5-ethyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate

InChI

InChI=1S/C15H25BN2O4/c1-8-10-11(12(17-18(10)7)13(19)20-9-2)16-21-14(3,4)15(5,6)22-16/h8-9H2,1-7H3

InChI Key

CSVIYKNHXBBYIU-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C(=O)OCC)C)CC

solubility

not available

Origin of Product

United States

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